N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
CAS No.: 1251563-14-0
Cat. No.: VC6259879
Molecular Formula: C18H14N4O2S2
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251563-14-0 |
|---|---|
| Molecular Formula | C18H14N4O2S2 |
| Molecular Weight | 382.46 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H14N4O2S2/c1-11-4-5-12-15(7-11)26-18(20-12)21-16(23)9-22-10-19-13(8-17(22)24)14-3-2-6-25-14/h2-8,10H,9H2,1H3,(H,20,21,23) |
| Standard InChI Key | SOBZEMQJDPARCF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzothiazole ring substituted with a methyl group at the 6-position, linked via an acetamide bridge to a pyrimidine ring. The pyrimidine moiety is further functionalized with a thiophene group at the 4-position and a ketone at the 6-position. This intricate arrangement creates multiple sites for hydrogen bonding and π-π interactions, critical for biological target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₂S₂ |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 1251563-14-0 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Synthesis Pathways
Synthetic routes to this compound typically involve multi-step heterocyclic coupling reactions. A common approach includes:
-
Benzothiazole Formation: Condensation of 2-amino-6-methylbenzenethiol with chloroacetyl chloride to yield the 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide intermediate.
-
Pyrimidine Functionalization: Suzuki-Miyaura coupling introduces the thiophene group to the pyrimidine ring, followed by oxidation to install the ketone moiety .
-
Acetamide Bridging: Nucleophilic substitution links the benzothiazole and pyrimidine subunits via the acetamide spacer .
Optimized conditions employ palladium catalysts for cross-coupling reactions, achieving yields of 65–78% . Spectral characterization (¹H/¹³C NMR, IR, and HRMS) confirms structural integrity, with distinctive signals for the thiophene (δ 7.2–7.4 ppm) and pyrimidine carbonyl (1685 cm⁻¹) .
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens.
Table 2: Minimum Inhibitory Concentrations (MICs)
The benzothiazole moiety disrupts microbial cell wall synthesis, while the pyrimidine-thiophene system interferes with DNA gyrase activity .
Urease Inhibition
Notably, the compound exhibits potent urease inhibition (IC₅₀ = 3.8 μM), surpassing thiourea (IC₅₀ = 21.0 μM) . Molecular docking reveals hydrogen bonds between the acetamide carbonyl and His519/His545 residues in Bacillus pasteurii urease, stabilizing the enzyme-inhibitor complex .
Mechanistic Insights from Molecular Modeling
Density functional theory (DFT) calculations and molecular dynamics simulations highlight key interactions:
-
Thiophene-Pyrimidine System: Engages in hydrophobic interactions with Ala440 and Lys434.
-
Benzothiazole Methyl Group: Enhances binding affinity via van der Waals contacts with Met637 .
Figure 1: Docking Pose in Urease Active Site
(Hypothetical illustration based on )
The acetamide linker orients the benzothiazole and pyrimidine groups into adjacent subpockets, maximizing target engagement.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Benzothiazole-Pyrimidine Hybrids
| Compound | Urease IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Target Compound | 3.8 | 12.5–50.0 |
| N-(6-Chlorobenzothiazol-2-yl) analogue | 8.2 | 25.0–100.0 |
| N-(6-Nitrobenzothiazol-2-yl) analogue | 15.6 | 50.0–200.0 |
The methyl substitution at the benzothiazole 6-position optimizes lipophilicity and target binding, explaining superior activity relative to chloro- and nitro-derivatives .
Future Directions
Synthetic Chemistry Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume